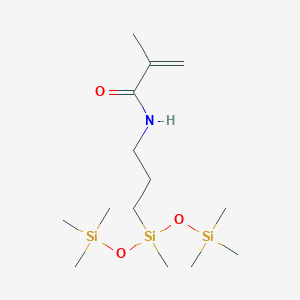

![molecular formula C20H20N4O B8038152 [4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone](/img/structure/B8038152.png)

[4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone

Vue d'ensemble

Description

[4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone is a compound known for its potent kinase inhibitory properties. It is commonly referred to by its synonym KW-2449. This compound has shown significant potential in various scientific research fields, particularly in the study of kinase-related pathways and diseases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of [4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone involves several steps, typically starting with the preparation of the indazole moiety. The indazole is then coupled with a vinyl group, followed by the introduction of the piperazine ring. The final step involves the formation of the methanone linkage. Specific reaction conditions, such as the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), are often employed to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product, ensuring it meets the required standards for research and application .

Analyse Des Réactions Chimiques

Types of Reactions

[4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone undergoes various chemical reactions, including:

Oxidation: This reaction can modify the indazole moiety, potentially altering its biological activity.

Reduction: Reduction reactions can affect the vinyl group, leading to different derivatives.

Substitution: Substitution reactions, particularly on the piperazine ring, can yield a variety of analogs with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents like methanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated compounds. Substitution reactions can lead to a wide range of analogs with varying biological activities .

Applications De Recherche Scientifique

[4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone has numerous applications in scientific research:

Chemistry: It is used as a model compound to study kinase inhibition and related pathways.

Biology: The compound’s ability to inhibit specific kinases makes it valuable in studying cellular signaling and disease mechanisms.

Mécanisme D'action

The mechanism of action of [4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone involves the inhibition of various kinases, including FLT3, ABL, FGFR1, and aurora A. By binding to the active sites of these kinases, the compound prevents their phosphorylation activity, thereby disrupting cellular signaling pathways that are crucial for cancer cell survival and proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sunitinib: Another kinase inhibitor used in cancer treatment.

Imatinib: Known for its effectiveness in treating chronic myeloid leukemia.

Sorafenib: Used in the treatment of liver, kidney, and thyroid cancers.

Uniqueness

What sets [4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone apart is its broad spectrum of kinase inhibition, including its activity against FLT3, ABL, and aurora A kinases. This broad activity profile makes it a versatile tool in both research and therapeutic applications .

Propriétés

IUPAC Name |

[4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-piperazin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O/c25-20(24-13-11-21-12-14-24)16-8-5-15(6-9-16)7-10-19-17-3-1-2-4-18(17)22-23-19/h1-10,21H,11-14H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLKKYCXAOBSRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=C(C=C2)C=CC3=NNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]silane](/img/structure/B8038087.png)

![(4aS,7aR)-4-[(5-methylfuran-2-yl)methyl]-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride](/img/structure/B8038105.png)

![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B8038110.png)

![[4-[2-(1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl)propyl]-2-methoxycyclohexyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B8038118.png)

![Sodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B8038129.png)

![Ethanesulfonic acid,2-[[(3a,5b,7b)-3,7-dihydroxy-24-oxocholan-24-yl]amino]-](/img/structure/B8038137.png)

![2-Propenamide, N-hydroxy-3-[3-[(phenylamino)sulfonyl]phenyl]-](/img/structure/B8038141.png)

![calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B8038171.png)